molecular formula C21H24N2O5 B11150759 N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11150759
M. Wt: 384.4 g/mol
InChI Key: IMKYCLDGPPTZEB-KTQQKIMGSA-N
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Description

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formamide and 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(2S)-1-[2-(4-methoxyphenyl)ethylamino]-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-14(20(24)22-12-11-15-7-9-16(26-2)10-8-15)23-21(25)19-13-27-17-5-3-4-6-18(17)28-19/h3-10,14,19H,11-13H2,1-2H3,(H,22,24)(H,23,25)/t14-,19?/m0/s1

InChI Key

IMKYCLDGPPTZEB-KTQQKIMGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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